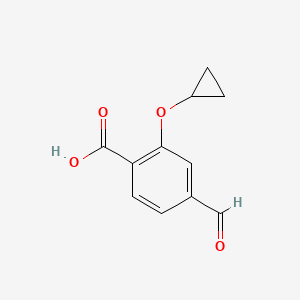

2-Cyclopropoxy-4-formylbenzoic acid

Description

The Significance of Formylbenzoic Acids as Advanced Synthetic Intermediates

Formylbenzoic acids, which feature both a carboxylic acid and an aldehyde group, are particularly valuable synthetic intermediates. chemicalbook.com The aldehyde functionality is a versatile reactive site, capable of undergoing a wide range of transformations including oxidation, reduction, and a variety of carbon-carbon bond-forming reactions such as the Wittig reaction. The presence of the carboxylic acid group adds another layer of synthetic utility, enabling esterification, amidation, and other derivatizations. sigmaaldrich.com

4-Formylbenzoic acid, a well-studied isomer of the title compound, is a key intermediate in various industrial processes. chemicalbook.comsigmaaldrich.com It is utilized in the synthesis of terephthalic acid and has applications in the production of polymers, dyes, and pharmaceuticals. chemicalbook.comsigmaaldrich.com The dual reactivity of formylbenzoic acids makes them attractive building blocks for the construction of complex molecular frameworks.

Overview of Cyclopropoxy-Substituted Aromatic Systems in Chemical Research

The introduction of a cyclopropoxy group onto an aromatic ring can impart unique properties to a molecule. The cyclopropyl (B3062369) group itself is known to possess a degree of π-character in its carbon-carbon bonds, allowing it to engage in electronic interactions with the aromatic system. This can influence the electron density of the ring and the reactivity of other functional groups. Furthermore, the rigid and three-dimensional nature of the cyclopropyl ring can introduce specific conformational constraints, which is a valuable tool in drug design and materials science for optimizing binding interactions and physical properties.

Research Scope and Focus for 2-Cyclopropoxy-4-formylbenzoic acid within Academic Investigations

While specific research on this compound is not widely documented in publicly available literature, its structure suggests a number of potential avenues for academic investigation. The primary focus of such research would likely be on its utility as a novel building block in organic synthesis. The unique substitution pattern—with the cyclopropoxy group ortho to the carboxylic acid and para to the formyl group—would be expected to give rise to distinct reactivity and properties compared to its more common isomers.

Investigations would likely explore the synthesis of this compound and its subsequent use in the creation of new heterocyclic systems, polymers, or biologically active molecules. The steric bulk of the ortho-cyclopropoxy group could influence the conformation of the carboxylic acid, potentially impacting its acidity and reactivity. The electronic interplay between the electron-donating cyclopropoxy group and the electron-withdrawing formyl and carboxyl groups would also be a key area of study, likely affecting the regioselectivity of further aromatic substitution reactions.

Chemical and Physical Properties

Given the limited specific data for this compound, its properties can be predicted based on the analysis of its constituent parts and related known compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.18 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have limited solubility in water, with better solubility in organic solvents like alcohols, ethers, and DMSO. |

| Acidity (pKa) | The pKa is expected to be influenced by both the ortho-cyclopropoxy and para-formyl groups. The electron-donating nature of the cyclopropoxy group at the ortho position might decrease acidity, while the electron-withdrawing formyl group would increase acidity. |

Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2-cyclopropyloxy-4-formylbenzoic acid |

InChI |

InChI=1S/C11H10O4/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-6,8H,2-3H2,(H,13,14) |

InChI Key |

PVHIJBUPNXFAKL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropoxy 4 Formylbenzoic Acid and Its Precursors

Strategies for the Construction of the 4-Formylbenzoic Acid Scaffold

4-Formylbenzoic acid, also known as 4-carboxybenzaldehyde, is a key intermediate in various organic syntheses, including pharmaceuticals and polymer materials. chemicalbook.com Its structure, featuring both a carboxylic acid and an aldehyde group on a benzene (B151609) ring, allows for diverse chemical modifications. chemicalbook.comwikipedia.org A significant industrial source of this compound is as a byproduct in the large-scale production of terephthalic acid from p-xylene (B151628). wikipedia.org

Conventional Synthetic Approaches to 4-Formylbenzoic Acid

Historically, several methods have been employed to synthesize 4-formylbenzoic acid. These conventional approaches, while foundational, often present challenges such as harsh conditions, the use of toxic materials, and lower yields. chemicalbook.com

Oxidation: The oxidation of p-xylene is a primary industrial route, though it mainly produces terephthalic acid, with 4-carboxybenzaldehyde as a minor byproduct. wikipedia.org More targeted oxidation methods can be used, for example, the liquid phase oxidation of paraxylene using a catalyst system involving manganese and cobalt acetates with a bromine promoter can yield 4-formylbenzoic acid, although terephthalic acid is often the major product. chemicalbook.com

Diazonium Salt Methods: The Sandmeyer reaction, a classic method involving diazonium salts, can be adapted for this synthesis. Starting from 4-aminobenzoic acid, a diazonium salt is formed, which can then be converted to the desired aldehyde. scirp.org However, the reactivity of the diazonium salt of 4-aminobenzoic acid can lead to competing side reactions, such as hydroxylation, which can complicate the synthesis and reduce yields. scirp.org A more recent development involves a bench-stable 4-formylbenzene diazonium hexafluorophosphate (B91526) (FBDP) reagent, synthesized from 4-formyl aniline (B41778) polymer, which offers improved stability and control over the reaction. nih.gov

Amide Dehydration: Primary amides can be dehydrated to form nitriles. youtube.com This principle can be applied in a multi-step synthesis starting from a suitable amide precursor. The process typically involves converting a primary amide with a dehydrating agent, such as thionyl chloride (SOCl₂), to a nitrile. youtube.commasterorganicchemistry.com Subsequent hydrolysis of the nitrile can then yield the carboxylic acid, while another part of the molecule is manipulated to form the aldehyde. More modern and milder dehydration methods utilize catalytic systems, for instance, a palladium-catalyzed "amide exchange" process using a sacrificial water scavenger like fluoroacetonitrile. scientificupdate.com

Modernized and High-Yielding Synthesis Techniques

To overcome the limitations of conventional methods, research has focused on developing more efficient and higher-yielding synthetic routes. A reported newer method avoids the use of carbon dioxide and 4-bromobenzoylbenzene, starting instead from 3-amino-4-hydroxymethylbenzophenone. chemicalbook.com This process involves reaction with potassium nitrate, 2-methyl-1-butanol, and terbium oxide, followed by workup, reportedly shortening the reaction time and improving the yield compared to older methods. chemicalbook.com

Catalytic Approaches in Formylbenzoic Acid Generation

Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency and selectivity.

Oxidation Catalysis: The synthesis of 4-formylbenzoic acid can be achieved through the catalytic oxidation of 1,4-benzenedicarboxaldehyde using oxygen as the oxidant. This reaction can be catalyzed by a system comprising copper (II) acetylacetonate (B107027) (Cu(acac)₂) and sodium hydroxide (B78521) (NaOH).

Liquid Phase Oxidation: The liquid phase oxidation of paraxylene can be finely tuned with a catalyst system to favor the formation of 4-formylbenzoic acid. A typical system uses manganese(II) acetate (B1210297) and cobalt(II) acetate as catalysts in acetic acid. chemicalbook.com

Table 1: Comparison of Catalytic Methods for 4-Formylbenzoic Acid Synthesis

| Starting Material | Catalyst System | Oxidant | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|---|---|

| 1,4-Benzenedicarboxaldehyde | Cu(acac)₂, NaOH | Oxygen | Not Specified | 50°C | Not Specified | |

| Paraxylene | Mn(OAc)₂, Co(OAc)₂, HBr | Air | Acetic Acid | 180°C | 1.4% | chemicalbook.com |

Note: The yield for the oxidation of paraxylene is low for 4-formylbenzoic acid as the primary product is terephthalic acid (98.3% yield).

Stereoselective and Regioselective Introduction of the Cyclopropoxy Moiety

The introduction of the cyclopropoxy group onto the aromatic ring, specifically at the position ortho to the carboxylic acid, is a critical step in the synthesis of the target molecule. This requires regioselective control and, depending on the specific cyclopropyl (B3062369) precursor, may involve considerations of stereochemistry.

Etherification Reactions for Cyclopropoxy Group Incorporation

The formation of the cyclopropyl ether linkage is typically achieved through an etherification reaction. The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. youtube.com This reaction involves the deprotonation of an alcohol (or phenol) to form an alkoxide (or phenoxide), which then acts as a nucleophile to attack an alkyl halide in an Sₙ2 reaction. youtube.com

In the context of synthesizing 2-Cyclopropoxy-4-formylbenzoic acid, a plausible route would involve the Williamson etherification between a 2-hydroxy-4-formylbenzoic acid derivative and a cyclopropyl halide. The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then displaces the halide on the cyclopropane (B1198618) ring.

Considerations of Chirality and Diastereoselectivity in Cyclopropyl Ether Synthesis

When the cyclopropyl group being introduced contains stereocenters, controlling the stereochemical outcome of the etherification becomes crucial. The synthesis of stereodefined cyclopropanes is a significant challenge in organic chemistry. nih.gov

Diastereoselective Synthesis: Enantiomerically enriched cyclopropyl ethers can be obtained through the diastereoselective substitution of chiral, non-racemic bromocyclopropanes with alkoxides. researchgate.net This approach utilizes a pre-existing chiral center on the cyclopropane ring to direct the incoming nucleophile, thereby controlling the stereochemistry of the newly formed bond. researchgate.netku.edu

Substrate-Directed Reactions: The rigidity of the cyclopropyl ring can be exploited in substrate-directed reactions. For example, the directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives can produce stereodefined bicyclopropanes as single diastereomers. nih.gov This highlights how a resident functional group can direct the stereochemical course of a reaction on a nearby moiety.

Catalytic Asymmetric Methods: While challenging, catalytic asymmetric methods for cyclopropanation of allylic alcohols have been developed. nih.gov Tandem reactions, where an asymmetric addition to an aldehyde generates a chiral allylic alkoxide intermediate that then undergoes diastereoselective cyclopropanation, offer an efficient route to cyclopropyl alcohols with high stereochemical control. nih.govacs.org These chiral cyclopropyl alcohols can then be converted to the corresponding ethers.

The development of these stereoselective methods is vital for accessing specific isomers of complex molecules, which is often a requirement in fields like medicinal chemistry. nih.gov

Total Synthesis Pathways for this compound

The construction of the this compound scaffold necessitates the careful introduction of three key functional groups onto a benzene ring: a cyclopropoxy group, a formyl group, and a carboxylic acid. The order and method of these introductions define the synthetic strategy.

Convergent and Linear Synthesis Strategies

Linear Synthesis:

A plausible and common approach to the synthesis of this compound is a linear sequence, which involves the stepwise modification of a readily available starting material. A key intermediate in this strategy is 2-hydroxy-4-formylbenzoic acid, also known as 4-formylsalicylic acid. biosynth.com

One potential linear pathway begins with the formylation of salicylic (B10762653) acid (2-hydroxybenzoic acid). Several classic organic reactions can be employed for this transformation, including the Reimer-Tiemann and Duff reactions. askfilo.comwikipedia.orgwikipedia.org The Reimer-Tiemann reaction, which utilizes chloroform (B151607) and a strong base, typically introduces the formyl group at the ortho position to the hydroxyl group. wikipedia.orgbyjus.com The Duff reaction, employing hexamine as the formylating agent, is another option, though it can sometimes result in low yields. wikipedia.orgecu.edu It's important to note that these reactions can sometimes produce a mixture of isomers, requiring careful purification. rsc.org

Once 2-hydroxy-4-formylbenzoic acid is obtained, the subsequent step involves the introduction of the cyclopropyl group via an O-cyclopropylation reaction. This can be achieved by reacting the phenolic hydroxyl group with a suitable cyclopropylating agent.

A potential multi-step linear synthesis can be outlined as follows:

Formylation of Salicylic Acid: Salicylic acid is treated with a formylating agent to yield 2-hydroxy-4-formylbenzoic acid.

Protection of the Carboxylic Acid: To prevent side reactions, the carboxylic acid group is often protected, for instance, by converting it to an ester (e.g., a methyl ester). chemicalbook.com

O-Cyclopropylation: The phenolic hydroxyl group of the protected intermediate is then reacted with a cyclopropylating agent, such as a cyclopropyl halide or a more modern reagent like potassium cyclopropyltrifluoroborate (B8364958) in the presence of a copper catalyst.

Deprotection: Finally, the protecting group on the carboxylic acid is removed to yield the target molecule, this compound.

Convergent Synthesis:

A convergent synthesis strategy involves the independent synthesis of two or more complex fragments, which are then coupled together in the final stages of the synthesis. This approach can be more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule.

For this compound, a convergent approach could involve the synthesis of two key building blocks:

Fragment A: A 2-cyclopropoxy-substituted aromatic ring, for example, 2-cyclopropoxybenzaldehyde.

Fragment B: A 4-substituted benzoic acid derivative that can be coupled with Fragment A, such as a 4-halobenzoic acid.

The synthesis of Fragment A, 2-cyclopropoxybenzaldehyde, could start from 2-hydroxybenzaldehyde (salicylaldehyde) followed by O-cyclopropylation. The coupling of these two fragments would likely involve a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to form the C-C bond between the two aromatic rings, followed by any necessary functional group manipulations to arrive at the final product.

| Strategy | Description | Potential Starting Materials | Key Reactions |

| Linear | Stepwise modification of a single starting material. | Salicylic acid | Formylation (Reimer-Tiemann, Duff), Protection, O-Cyclopropylation, Deprotection |

| Convergent | Independent synthesis of fragments followed by coupling. | 2-Hydroxybenzaldehyde, 4-Halobenzoic acid derivative | O-Cyclopropylation, Cross-coupling reactions (e.g., Suzuki) |

Multicomponent Reaction (MCR) Approaches Incorporating Cyclopropyl/Cyclopropoxy Reagents

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most of the atoms from the starting materials. acs.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly well-suited for the rapid generation of diverse molecular scaffolds and could be adapted for the synthesis of derivatives of this compound. nih.govwikipedia.orgnih.govwikipedia.orgmdpi.comorganic-chemistry.orgorganic-chemistry.orgambeed.comnih.govyoutube.com

Passerini Reaction:

The Passerini three-component reaction involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgambeed.com To synthesize a molecule related to this compound, one could envision a Passerini reaction employing:

A carboxylic acid.

An aldehyde containing a cyclopropoxy group, such as 2-cyclopropoxybenzaldehyde.

An isocyanide, for example, cyclopropyl isocyanide. nih.gov

This would generate an α-acyloxy amide with a cyclopropyl moiety. While this does not directly yield the target benzoic acid, the product contains the key structural elements and could be a precursor for further transformations.

Ugi Reaction:

The Ugi four-component reaction is even more versatile, combining a carboxylic acid, an aldehyde or ketone, an amine, and an isocyanide to produce a bis-amide. nih.govwikipedia.orgorganic-chemistry.orgnih.govyoutube.comdrugfuture.com A potential Ugi reaction to access derivatives of the target molecule could involve:

A carboxylic acid.

this compound itself acting as both the carboxylic acid and aldehyde component (if intramolecularly reactive) or a simpler cyclopropoxy-containing aldehyde.

An amine, potentially cyclopropylamine (B47189).

An isocyanide.

The Ugi reaction offers a high degree of structural diversity by varying each of the four components. For instance, using cyclopropylamine as the amine component would directly incorporate a cyclopropyl group into the final product.

| MCR Type | Components | Potential Cyclopropyl/Cyclopropoxy Reagent | Product Type |

| Passerini | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | 2-Cyclopropoxybenzaldehyde or Cyclopropyl isocyanide | α-Acyloxy amide |

| Ugi | Carboxylic Acid, Aldehyde/Ketone, Amine, Isocyanide | This compound, Cyclopropylamine, or Cyclopropyl isocyanide | Bis-amide |

While direct MCR synthesis of this compound is not straightforward, these methods provide a powerful platform for the rapid synthesis of a library of structurally related compounds for further investigation. The modularity of MCRs allows for the systematic exploration of the chemical space around the target molecule by simply varying the starting components.

Chemical Reactivity and Transformation Mechanisms of 2 Cyclopropoxy 4 Formylbenzoic Acid

Reactivity of the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical transformations due to the electrophilic nature of its carbonyl carbon and the presence of a reactive C-H bond. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.org

The carbonyl group of the aldehyde is highly susceptible to attack by nucleophiles. This reaction typically begins with the nucleophilic addition to the carbonyl carbon, leading to a tetrahedral intermediate. openstax.org

With Amines: Primary amines react with the aldehyde to form imines (often called Schiff bases), while secondary amines yield enamines. libretexts.orgopenstax.org The reaction proceeds through a carbinolamine intermediate, which then eliminates water. openstax.orglibretexts.org This process is reversible and typically acid-catalyzed. openstax.org The reaction with reagents like hydroxylamine (B1172632) or 2,4-dinitrophenylhydrazine (B122626) can produce stable crystalline derivatives (oximes and hydrazones, respectively), which are useful for characterization. libretexts.orgopenstax.org

With Phosphites: In reactions analogous to those seen with 2-formylbenzoic acid, the aldehyde can react with primary amines and dialkyl phosphites in a three-component condensation. researchgate.net This Kabachnik-Fields type reaction involves the nucleophilic addition of both the amine and the phosphite (B83602) to the aldehyde carbon, ultimately leading to the formation of α-aminophosphonates. researchgate.net

The table below summarizes typical nucleophilic addition reactions at the aldehyde functionality.

| Nucleophile | Reagent Type | Intermediate/Product | Reaction Type |

| Primary Amine (R-NH₂) | Amine | Carbinolamine, Imine | Nucleophilic Addition-Elimination openstax.orglibretexts.org |

| Secondary Amine (R₂NH) | Amine | Enamine | Nucleophilic Addition-Elimination libretexts.orglibretexts.org |

| Dialkyl Phosphite | Phosphorus Reagent | α-Hydroxyphosphonate | Pudovik Addition researchgate.net |

| Amine + Phosphite | Mixed | α-Aminophosphonate | Kabachnik-Fields Reaction researchgate.net |

The initial nucleophilic addition products can undergo subsequent condensation and cyclization, often in one-pot procedures, to yield complex heterocyclic structures.

Isoindolinone Synthesis: A significant application of the reactivity of the formyl and carboxyl groups is the synthesis of isoindolinones. In a process demonstrated with 2-formylbenzoic acid, a three-component reaction with a primary amine and a dialkyl phosphite affords N-substituted isoindolin-1-one-3-phosphonates. researchgate.net The reaction proceeds via the initial formation of an imine, which is then attacked intramolecularly by the carboxylate, leading to cyclization. researchgate.net This highlights a cooperative reactivity between the two functional groups.

Quinoline (B57606) Synthesis: Aromatic aldehydes are common precursors for the synthesis of quinoline rings, which are important structural motifs in many biologically active compounds. nih.govnih.gov In multicomponent reactions such as the Friedländer annulation, an aromatic aldehyde can condense with a compound containing a reactive methylene (B1212753) group adjacent to a ketone, along with an arylamine, to construct the quinoline skeleton. The synthesis of pyrimido[4,5-b]quinolines, for example, can be achieved through a one-pot reaction of an aryl aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.gov Similarly, various substituted benzo[h]quinolines can be synthesized via cyclization reactions involving appropriate amine precursors. nih.gov

The table below illustrates examples of condensation and cyclization reactions.

| Target Heterocycle | Reaction Type | Key Reagents |

| Isoindolinone | Three-Component Condensation/Cyclization | Primary Amine, Dialkyl Phosphite researchgate.net |

| Quinoline | Friedländer Annulation / MCR | Enone, Amine nih.govmdpi.com |

| Benzo[h]quinoline | Cyclization | Naphthalen-1-amine nih.gov |

| Exo-cyclic enone | Aldol Condensation | Dihydrolevoglucosenone wilkes.edu |

The formyl group can be readily oxidized or reduced to access different functional groups.

Oxidation: The aldehyde can be oxidized to a second carboxylic acid group, transforming the molecule into 2-cyclopropoxyterephthalic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. This conversion is a fundamental reaction of aldehydes.

Reduction: The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group), yielding 2-cyclopropoxy-4-(hydroxymethyl)benzoic acid. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Notably, NaBH₄ is mild enough that it typically does not reduce the carboxylic acid group, allowing for selective reduction of the aldehyde. msu.edu Diborane, however, would reduce both the carboxylic acid and the aldehyde. msu.edu

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is less electrophilic than the aldehyde but serves as a crucial handle for forming amide and ester linkages, and participates in cyclization reactions. Its acidity allows it to react with bases to form carboxylate salts. msu.edu

Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. The classic Fischer esterification involves reacting the acid with an alcohol in the presence of a strong acid catalyst, with removal of water to drive the equilibrium toward the product. msu.edu Alternatively, methyl esters can be prepared using diazomethane. msu.edu

Amidation: The formation of an amide bond is one of the most important transformations of carboxylic acids. nih.gov Direct condensation with an amine is generally inefficient, requiring high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or carbodiimides in general, which form a reactive O-acylisourea intermediate. mdpi.com Other modern coupling reagents include HATU, HBTU, and PyBOP. Amides can also be formed by converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. Methods using TiCl₄ as a mediator nih.gov or the in situ generation of phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide have also been developed for efficient amidation. nih.gov

The presence of both the carboxylic acid and the aldehyde (or a derivative) on the same molecule allows for intramolecular reactions to form heterocyclic systems like lactams.

Via Reductive Amination/Amidation: A synthetic strategy could involve the initial reductive amination of the aldehyde group to install a primary or secondary amine. The resulting amino acid could then undergo intramolecular cyclization to form a lactam. The size of the resulting ring would depend on the linker used during the reductive amination step.

From the Aldehyde Directly: As mentioned previously, the reaction of 2-formylbenzoic acid with amines and phosphites to yield isoindolinones is a prime example of intramolecular cyclization. researchgate.net 2-Carboxybenzaldehyde, an isomer of the title compound, exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide, which readily reacts to form isoindolinones and other heterocycles. wikipedia.org This demonstrates the potential for the formyl and carboxyl groups to react together. The formation of β-lactams can also be achieved through the intramolecular cyclization of appropriately designed amide precursors under basic conditions. nih.govsemanticscholar.org An organocatalytic cascade involving aldehydes and unsaturated carboxylic acids can also lead to functionalized γ-lactols, which are precursors to γ-lactams. rsc.org

Transformations Involving the Aromatic Ring and Cyclopropoxy Group

The reactivity of the aromatic ring and the stability of the cyclopropoxy substituent are intrinsically linked and influenced by the electronic nature of all groups present on the benzene (B151609) ring.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The directing effects of the substituents on the benzene ring will govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The cyclopropoxy group, being an ether, is an ortho-, para-directing activator due to the lone pair of electrons on the oxygen atom which can be donated to the aromatic ring through resonance. Conversely, the formyl and carboxylic acid groups are both meta-directing deactivators because their carbonyl groups withdraw electron density from the ring.

In 2-Cyclopropoxy-4-formylbenzoic acid, the positions on the aromatic ring are influenced by these competing effects. The anticipated directing effects are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Cyclopropoxy (-OC₃H₅) | 2 | Activating | Ortho, Para |

| Formyl (-CHO) | 4 | Deactivating | Meta |

| Carboxylic Acid (-COOH) | 1 | Deactivating | Meta |

Given the positions of the existing substituents, we can predict the likely sites for electrophilic attack. The cyclopropoxy group at C2 strongly activates the ortho-position (C3) and the para-position (C6). The formyl group at C4 deactivates the ring and directs incoming electrophiles to the meta-positions (C2 and C6, relative to itself). The carboxylic acid at C1 also deactivates the ring and directs to its meta-positions (C3 and C5).

Considering these combined influences, the most likely positions for electrophilic substitution would be C3 and C5. The C3 position is activated by the cyclopropoxy group (ortho) and directed by the carboxylic acid (meta). The C5 position is directed by the carboxylic acid (meta) and is less sterically hindered. The C6 position, while activated by the cyclopropoxy group (para) is also a meta-position to the deactivating formyl group. Therefore, the precise regioselectivity would likely be a mixture of products, with the exact ratio depending on the specific electrophile and reaction conditions.

Stability and Reactivity of the Cyclopropoxy Ring under Reaction Conditions (e.g., Ring Opening, Rearrangements)

The cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions, particularly in the presence of acids, electrophiles, or radical initiators. The stability of the cyclopropoxy group in this compound would be contingent on the reaction environment.

Under strongly acidic conditions, protonation of the cyclopropyl (B3062369) ring could lead to a cyclopropylcarbinyl cation, which is known to be unusually stable due to the "bent" character of the C-C bonds in the cyclopropane ring that can overlap with the vacant p-orbital of the carbocation. This cation can then undergo rearrangement to a more stable homoallylic or cyclobutyl cation, leading to ring-opened products.

Reactions involving strong electrophiles could also induce ring-opening. The strained C-C bonds of the cyclopropane ring can act as a nucleophile, attacking the electrophile and initiating a ring-opening cascade.

In the context of radical reactions, the cyclopropyl group can undergo rearrangement. For instance, a radical generated adjacent to the cyclopropane ring can lead to the formation of a cyclopropylcarbinyl radical, which can ring-open to a homoallylic radical.

It is important to note that the presence of the deactivating formyl and carboxylic acid groups on the aromatic ring might offer some degree of stabilization to the cyclopropoxy group by withdrawing electron density, potentially making it less susceptible to electrophilic attack compared to a simple cyclopropoxybenzene.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for this compound are not available, we can propose plausible mechanisms for key transformations like isoindolinone formation and the Povarov reaction based on established literature for related compounds.

Proposed Reaction Mechanisms and Elucidation of Intermediates (e.g., for Isoindolinone formation, Povarov reaction)

Isoindolinone Formation:

Isoindolinones are typically synthesized from 2-formylbenzoic acid derivatives through reductive amination followed by intramolecular cyclization. For this compound, the proposed mechanism would likely involve the following steps:

Imine Formation: Reaction of the formyl group with a primary amine (R-NH₂) under acidic or neutral conditions to form an imine (or Schiff base).

Reduction: The imine is then reduced to a secondary amine. This can be achieved using various reducing agents such as sodium borohydride (NaBH₄) or through catalytic hydrogenation.

Intramolecular Amidation: The resulting amino acid undergoes intramolecular cyclization, where the newly formed secondary amine attacks the carboxylic acid carbonyl group. This is often facilitated by heating or the use of a coupling agent to form the stable five-membered lactam ring of the isoindolinone.

Povarov Reaction:

The Povarov reaction is a [4+2] cycloaddition reaction between an aromatic imine and an electron-rich alkene to form a tetrahydroquinoline. If this compound were to participate in a Povarov-type reaction, it would first need to be converted to an imine.

Imine Formation: As in the isoindolinone synthesis, the formyl group would react with an aniline (B41778) derivative to form an aromatic imine.

Lewis Acid Activation: A Lewis acid would then activate the imine, making it more electrophilic.

Cycloaddition: The activated imine would then react with an electron-rich alkene in a stepwise or concerted [4+2] cycloaddition. The aromatic ring of the imine acts as the diene component.

Rearomatization: The resulting cycloadduct would then undergo oxidation to rearomatize the quinoline ring system.

The presence of the cyclopropoxy group could influence the electronic properties of the imine and thus affect the rate and stereoselectivity of the Povarov reaction.

Kinetic and Thermodynamic Aspects of Reactions

Without experimental data, any discussion of the kinetic and thermodynamic aspects of reactions involving this compound remains speculative.

Kinetics: The rates of the reactions would be influenced by several factors:

Steric Hindrance: The cyclopropoxy group, being bulkier than a methoxy (B1213986) group, might introduce steric hindrance that could slow down reactions at the adjacent C2 and C3 positions.

Electronic Effects: The interplay of the electron-donating cyclopropoxy group and the electron-withdrawing formyl and carboxylic acid groups would modulate the nucleophilicity/electrophilicity of the reactants, thereby affecting reaction rates. For instance, in electrophilic aromatic substitution, the activating effect of the cyclopropoxy group would be counteracted by the deactivating groups, leading to slower reaction rates compared to a simple cyclopropoxybenzene.

Thermodynamics:

Ring Strain: Reactions that lead to the opening of the cyclopropane ring would be thermodynamically favored due to the release of ring strain.

Product Stability: The formation of stable aromatic systems, such as in the Povarov reaction leading to a quinoline, or the formation of a stable lactam ring in isoindolinone synthesis, would be thermodynamically driving forces for these transformations.

Further experimental and computational studies are required to provide a quantitative understanding of the kinetic and thermodynamic parameters for the reactions of this compound.

Derivatization and Analog Development Based on the 2 Cyclopropoxy 4 Formylbenzoic Acid Scaffold

Rational Design Principles for Structural Modification

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is a valuable structural motif in medicinal chemistry. Its rigid nature can confer a desirable conformation to a molecule, potentially enhancing its interaction with a biological target. Systematic variation of this moiety can involve several strategies:

Ring Substitution: Introducing substituents onto the cyclopropyl ring can influence the molecule's steric and electronic properties. For instance, the addition of methyl or other alkyl groups can increase lipophilicity, which may affect cell permeability and metabolic stability.

Stereochemical Exploration: The cyclopropyl ring can possess stereocenters, and the synthesis of enantiopure or diastereomerically pure analogs is crucial. researchgate.netrsc.org The spatial arrangement of atoms can dramatically impact biological activity, as different stereoisomers may interact differently with chiral biological macromolecules. rijournals.com

Ring Scaffolding: While maintaining the core principle of a small, rigid ring, alternative carbocycles like cyclobutane (B1203170) or cyclopentane (B165970) could be explored. This allows for a broader investigation of the conformational space around the ether linkage.

A study on the synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenone highlights methods for creating stereochemically defined cyclopropane (B1198618) structures, which could be adapted for analogs of 2-cyclopropoxy-4-formylbenzoic acid. researchgate.netrsc.org

The formyl (aldehyde) and carboxyl (carboxylic acid) groups are key functional handles that can be readily modified to generate a wide array of derivatives. chemicalbook.com

Formyl Group Transformations:

The aldehyde at the C4 position is a versatile functional group that can undergo a multitude of chemical transformations:

Oxidation: The formyl group can be oxidized to a second carboxylic acid, creating a dicarboxylic acid derivative. mdpi.com This significantly alters the polarity and charge distribution of the molecule.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can generate a diverse set of amino derivatives. This is a powerful method for introducing basic centers and exploring new interaction points.

Wittig and Related Reactions: The formyl group can be converted to an alkene with various substituents, allowing for the extension of the carbon skeleton and the introduction of new functionalities.

Condensation Reactions: Aldehydes can react with active methylene (B1212753) compounds in reactions like the Knoevenagel or Perkin condensations to form a,ß-unsaturated systems.

Carboxyl Group Transformations:

The carboxylic acid at the C1 position is another key site for derivatization: rsc.orgrsc.org

Esterification: Conversion to esters with a wide range of alcohols can modulate lipophilicity and pharmacokinetic properties.

Amidation: Formation of amides with various amines introduces hydrogen bond donors and acceptors, which can be critical for target binding.

Reduction: Reduction of the carboxylic acid to a primary alcohol provides another avenue for further functionalization.

A study on the chemical transformation of the carboxyl group in siloxane-containing derivatives of benzoic acid demonstrates the feasibility of converting the carboxyl group into esters, thioesters, and amides under mild conditions. rsc.org

The electronic properties of the benzene (B151609) ring can be modulated by the introduction of additional substituents. lumenlearning.comlibretexts.org These substituents can influence the reactivity of the formyl and carboxyl groups and can also provide additional points of interaction with a biological target. libretexts.org

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH3) or amino (-NH2) groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. libretexts.orgpressbooks.pub They are generally considered activating groups.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) decrease the electron density of the ring, making it less reactive towards electrophiles. libretexts.orgpressbooks.pub These are deactivating groups.

The nature of the substituent can also direct the position of further substitution on the aromatic ring (ortho, meta, or para directing effects). For instance, the existing cyclopropoxy and formyl groups will influence the regioselectivity of any subsequent electrophilic aromatic substitution reactions.

A study on aromatic stacking interactions showed that the interaction energy is most attractive with two electron-withdrawing nitro groups and most repulsive with two electron-donating dimethylamino groups. nih.gov This highlights the significant impact of substituent electronic effects.

Table 1: Influence of Aromatic Ring Substituents

| Substituent Type | Example | Effect on Ring Reactivity |

|---|---|---|

| Activating (Electron-Donating) | -OH, -OCH3, -NH2 | Increases reactivity towards electrophiles |

| Deactivating (Electron-Withdrawing) | -NO2, -CN, -C(O)R | Decreases reactivity towards electrophiles |

Combinatorial and Parallel Synthesis of Compound Libraries

To efficiently explore the chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are employed to generate large libraries of analogs. nih.govnih.gov

High-throughput synthesis aims to produce a large number of compounds in a short amount of time. imperial.ac.uk This is often achieved through solid-phase organic synthesis (SPOS), where one of the functional groups of the scaffold is attached to a solid support (resin). acs.org

For the this compound scaffold, the carboxylic acid is a convenient point of attachment to a resin. Once anchored, the formyl group can be subjected to a variety of reactions in a parallel or mix-and-split fashion to generate a library of derivatives. After the desired transformations are complete, the final compounds are cleaved from the solid support.

An example of this approach is the combinatorial synthesis of a library of 2001 compounds based on 3-amino-5-hydroxybenzoic acid, where the benzoic acid served as the attachment point to the resin. nih.gov

As mentioned previously, controlling stereochemistry is paramount in the synthesis of biologically active molecules. rijournals.com When generating analogs of this compound, particularly when modifying the cyclopropoxy moiety or introducing new chiral centers, stereochemical control is a key consideration.

Strategies to achieve this include:

Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of a reaction. youtube.com

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation, after which it is removed. youtube.com

Catalyst Control: The use of chiral catalysts can enantioselectively or diastereoselectively form a new stereocenter.

Electronic Control: The electronic properties of a functional group can influence the stereochemical course of a reaction. kyoto-u.ac.jp

The synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenone demonstrates the use of a chiral starting material to control the stereochemistry of the final cyclopropane-containing products. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Studies in Mechanistic Contexts

The development of effective PARP inhibitors from the this compound scaffold has been guided by extensive SAR studies. These investigations have systematically explored how alterations to the cyclopropoxy, formyl, and benzoic acid functionalities impact the molecule's ability to interact with the PARP enzyme and exert its therapeutic effects.

Correlation of Structural Features with Specific Biological Pathway Modulation

The core structure of PARP inhibitors derived from this compound typically includes an aromatic ring and a carboxamide moiety, which are essential for forming hydrogen bonds and π-stacking interactions with the PARP-1 enzyme. nih.gov The derivatization of the this compound scaffold into complex heterocyclic systems, such as the phthalazinone core of Olaparib, is a key step in achieving high-potency PARP inhibition.

The Role of the Carboxamide Moiety in PARP Inhibition and Cell Death:

The 4-formyl group of the initial scaffold is ultimately transformed into a carboxamide group in the final active inhibitors. This carboxamide is a critical pharmacophore that mimics the nicotinamide (B372718) portion of the natural PARP substrate, NAD+. The interaction of this group within the PARP active site is fundamental to the inhibitor's function.

The primary mechanism of action for these inhibitors is not just the catalytic inhibition of PARP but also the "trapping" of the PARP enzyme on DNA at the site of single-strand breaks (SSBs). nih.govbohrium.comdoi.org This trapping converts a transient repair event into a persistent, toxic DNA-PARP complex. nih.govbohrium.com When a replication fork encounters this trapped complex, it can collapse, leading to the formation of a double-strand break (DSB). nih.gov

In cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and subsequent cell death, a concept known as synthetic lethality. nih.gov The potency of PARP inhibitors is often correlated with their ability to trap PARP on DNA, with some of the most effective inhibitors being those that induce a conformational change in the PARP-DNA complex, further stabilizing it. doi.org Studies have shown that the trapping efficiency can differ significantly among various PARP inhibitors, even those with similar catalytic inhibitory activity. bohrium.com

The induction of apoptosis is a downstream consequence of this extensive DNA damage. For instance, certain piperidine-based benzamide (B126) derivatives, which can be conceptually linked back to the modification of the core benzoic acid structure, have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and cleaved Caspase-3, while downregulating the anti-apoptotic protein Bcl-2. nih.gov

Influence of the Cyclopropoxy Group on Activity:

The following table summarizes the key structural features and their correlation with biological pathway modulation:

| Structural Feature | Modification from Scaffold | Biological Pathway Modulation |

| 4-Formyl Group | Conversion to Carboxamide | - Mimics NAD+ to inhibit PARP catalytic activity. - Essential for the formation of the toxic PARP-DNA complex (PARP trapping). - Triggers apoptosis through the DNA damage response pathway. |

| Benzoic Acid | Incorporation into Heterocyclic Systems (e.g., Phthalazinone) | - Provides the structural backbone for optimal orientation in the PARP active site. - Modifications influence binding affinity and overall potency. |

| 2-Cyclopropoxy Group | Maintained in Final Inhibitor | - Contributes to favorable binding interactions. - Enhances metabolic stability and pharmacokinetic properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel, un-synthesized compounds, thereby guiding the design of more potent and selective inhibitors.

For scaffolds related to PARP inhibitors, QSAR models have been successfully developed. For instance, a study on phthalazinone-based PARP-1 inhibitors, the same class as Olaparib, resulted in a robust QSAR model. nih.gov This model identified key molecular descriptors that correlate with inhibitory activity. nih.gov The predictive power of such models, often expressed by the cross-validated correlation coefficient (Q²), can be quite high, indicating their utility in virtual screening and lead optimization. nih.gov

A typical QSAR study for derivatives of the this compound scaffold would involve the following steps:

Data Set Preparation: A series of analogs would be synthesized with systematic variations in the cyclopropoxy and formyl-derived moieties. Their PARP inhibitory activity (e.g., IC50 values) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) would be calculated for each analog.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), would be used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Model Validation: The predictive ability of the model would be rigorously tested using internal and external validation techniques.

The insights gained from such QSAR models can highlight the specific physicochemical properties that are most influential for potent PARP inhibition. For example, a model might reveal that increased hydrophobicity in a particular region of the molecule enhances activity, or that specific electronic properties of the aromatic system are crucial for binding. This information allows medicinal chemists to prioritize the synthesis of new derivatives that are predicted to have improved therapeutic potential.

The table below illustrates the type of data that would be used to build a QSAR model for a hypothetical series of analogs derived from the this compound scaffold.

| Compound | R1 (Modification of Cyclopropoxy) | R2 (Modification of Formyl-derived group) | Experimental IC50 (nM) | Predicted IC50 (nM) |

| Analog 1 | Cyclopropyl | -CONH2 | 5.2 | 5.5 |

| Analog 2 | Isopropyl | -CONH2 | 15.8 | 16.2 |

| Analog 3 | Ethyl | -CONH2 | 25.1 | 24.5 |

| Analog 4 | Cyclopropyl | -CONH-CH3 | 8.3 | 8.0 |

| Analog 5 | Cyclopropyl | -COOH | >1000 | >1000 |

This table is a hypothetical representation for illustrative purposes.

Theoretical and Computational Studies of 2 Cyclopropoxy 4 Formylbenzoic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications in Structure-Reactivity Prediction

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict geometric parameters, energies, and a host of reactivity descriptors. For 2-Cyclopropoxy-4-formylbenzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and understand the electronic effects of the substituents. mdpi.comresearchgate.netrsc.org

The electron-withdrawing nature of the formyl and carboxylic acid groups, coupled with the electron-donating character of the cyclopropoxy group, creates a complex electronic environment within the aromatic ring. DFT calculations can quantify these effects through the analysis of frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov For instance, a smaller HOMO-LUMO gap would suggest higher reactivity.

Furthermore, DFT-derived descriptors such as chemical potential, hardness, and the Fukui function can offer a more nuanced picture of reactivity. nih.gov These parameters help in identifying the most probable sites for nucleophilic and electrophilic attack, which is crucial for predicting the outcomes of chemical reactions involving this compound. nih.gov The analysis would likely reveal the formyl carbon and the carboxylic acid proton as key electrophilic sites.

A hypothetical table of DFT-calculated electronic properties for this compound is presented below, based on typical values for substituted benzoic acids.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Dipole Moment | 3.2 | Debye |

| Ionization Potential | 7.8 | eV |

| Electron Affinity | 1.5 | eV |

Conformer Analysis and Energy Landscapes of the Compound

The presence of the flexible cyclopropoxy and carboxylic acid groups suggests that this compound can exist in multiple conformations. The orientation of the cyclopropyl (B3062369) ring relative to the benzene (B151609) plane and the rotation around the C-O bond of the ether linkage, as well as the orientation of the carboxylic acid's hydroxyl group, give rise to various conformers with different energies. mdpi.comrsc.org

Computational studies on similar substituted benzoic acids have shown that cis and trans conformers of the carboxylic acid group (referring to the orientation of the O-H bond relative to the carbonyl group) have different stabilities, with the cis form generally being more stable. mdpi.comresearchgate.net The potential energy surface (PES) of this compound can be mapped by systematically rotating the key dihedral angles and calculating the energy at each point using DFT. This analysis would reveal the global minimum energy structure and the energy barriers between different conformers. Understanding the conformational preferences is vital as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape. rsc.org

Below is a hypothetical table outlining the relative energies of possible conformers of this compound.

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kJ/mol) |

| Cis-1 | ~0° | 0.00 |

| Cis-2 | ~0° | 2.5 |

| Trans-1 | ~180° | 15.0 |

| Trans-2 | ~180° | 18.2 |

Prediction of Spectroscopic Properties (e.g., NMR Shifts, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, DFT can be used to calculate NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra.

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. acs.orgnih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that, after appropriate scaling, show excellent correlation with experimental data. acs.orgnih.gov This is particularly useful for assigning complex spectra and verifying molecular structures.

Similarly, the calculation of vibrational frequencies through DFT allows for the assignment of bands in an experimental IR spectrum. researchgate.net This can confirm the presence of key functional groups and provide insights into intramolecular interactions, such as hydrogen bonding involving the carboxylic acid and formyl groups.

Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis spectra. uobasrah.edu.iq It provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. For this compound, TD-DFT would likely predict absorptions arising from π-π* transitions within the aromatic system, influenced by the electronic character of the substituents.

A table of predicted spectroscopic data for this compound is provided below as an illustration.

| Spectroscopic Data | Predicted Value |

| ¹³C NMR (C=O, acid) | 168 ppm |

| ¹³C NMR (C=O, aldehyde) | 192 ppm |

| IR (C=O stretch, acid) | 1710 cm⁻¹ |

| IR (O-H stretch, acid) | 3050 cm⁻¹ |

| UV-Vis (λmax) | 265 nm |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are essential for exploring the conformational flexibility and intermolecular interactions of this compound over time.

Conformational Analysis and Molecular Flexibility

Molecular dynamics (MD) simulations can provide a dynamic view of the conformational landscape of this compound. aip.orgresearchgate.net By simulating the motion of the molecule's atoms over time, MD can explore the accessible conformations and the transitions between them. This is particularly relevant for understanding how the molecule might adapt its shape in different environments, such as in solution or when interacting with a biological target. rsc.org

The flexibility of the cyclopropoxy group and the rotational freedom of the carboxylic acid and formyl groups can be quantified through analysis of the MD trajectories. This information is crucial for understanding the molecule's entropy and its ability to adopt specific conformations required for binding or self-assembly. Studies on similar flexible benzoic acid derivatives have highlighted the importance of conformational flexibility in processes like crystallization. rsc.org

Exploration of Intermolecular Interactions (e.g., in Supramolecular Systems or Enzyme Binding)

The functional groups of this compound—the carboxylic acid, the formyl group, and the ether oxygen—are all capable of participating in non-covalent interactions, particularly hydrogen bonding. These interactions are key to the formation of supramolecular structures, such as dimers and larger aggregates, in the solid state and in solution. acs.orgacs.org

Molecular modeling can be used to explore how these molecules might interact with each other. For instance, the carboxylic acid groups can form strong hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. The formyl group and the cyclopropoxy ether oxygen can also act as hydrogen bond acceptors.

In the context of drug design, molecular docking simulations can predict how this compound might bind to the active site of an enzyme. mdpi.comnih.govresearchgate.netnih.govmdpi.com These simulations place the molecule in various orientations within the enzyme's binding pocket and score the interactions, which typically include hydrogen bonds, and van der Waals forces. Such studies on other benzoic acid derivatives have been used to identify potential enzyme inhibitors. mdpi.comnih.gov The insights gained from these simulations can guide the synthesis of more potent and selective derivatives.

A hypothetical table of intermolecular interaction energies for a dimer of this compound is shown below.

| Interaction Type | Calculated Energy (kcal/mol) |

| Carboxylic Acid Dimer (O-H---O=C) | -12.5 |

| Formyl-Carboxylic Acid (C-H---O=C) | -2.1 |

| π-π Stacking | -3.5 |

Computational Elucidation of Reaction Mechanisms

Following an extensive search of publicly available scientific literature, no specific theoretical or computational studies detailing the reaction mechanisms of this compound or its derivatives were identified. The elucidation of chemical reactions through computational methods is a highly specific process, relying on detailed quantum mechanical calculations for the precise molecular structures involved. General principles from related compounds can suggest potential pathways, but cannot be used to generate accurate, quantitative data for a molecule that has not been explicitly studied. Therefore, the following sections on transition state analysis and energetic profiles cannot be completed at this time.

Transition State Analysis and Reaction Pathway Mapping

Information regarding the transition state analysis and reaction pathway mapping for this compound is not available in published scientific literature. This type of analysis requires sophisticated computational modeling to identify the high-energy transition state structures that connect reactants to products. Such studies would involve mapping the potential energy surface of a given reaction to determine the most likely mechanistic pathways. Without dedicated research on this specific molecule, any discussion would be purely speculative and lack the required scientific basis.

Energetic Profiles of Complex Transformations

Similarly, there is no available data on the energetic profiles of complex transformations involving this compound. The generation of an energetic profile, which details the energy changes of a molecule or system of molecules as a reaction progresses, is a key output of computational studies. These profiles, often visualized as reaction coordinate diagrams, provide critical insights into the feasibility and kinetics of a transformation, including the activation energies of each step. The creation of such a profile is contingent on dedicated computational investigation which, for this compound, has not been reported in the accessible scientific domain.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Comprehensive Spectroscopic Techniques

Spectroscopic methods are paramount for elucidating the molecular structure and electronic properties of 2-Cyclopropoxy-4-formylbenzoic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework of this compound.

Based on the chemical structure, the following table outlines the predicted ¹H NMR chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehydic-H | 9.8 - 10.2 | Singlet | 1H |

| Carboxylic Acid-H | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic-H (position 3) | ~7.8 | Doublet | 1H |

| Aromatic-H (position 5) | ~7.9 | Doublet of doublets | 1H |

| Aromatic-H (position 6) | ~8.1 | Doublet | 1H |

| Cyclopropoxy-CH | 3.8 - 4.2 | Multiplet | 1H |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | Multiplet | 4H |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and substitution patterns. Actual experimental values may vary.

Similarly, the ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons, and the carbons of the cyclopropoxy group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The expected absorption bands would confirm the presence of the carboxylic acid and aldehyde moieties.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aldehyde) | 2900 - 2800 and 2800 - 2700 |

| C=O (Carboxylic Acid) | ~1710 - 1680 |

| C=O (Aldehyde) | ~1700 - 1680 |

| C=C (Aromatic) | ~1600 and ~1475 |

| C-O (Ether and Carboxylic Acid) | 1320 - 1210 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene (B151609) ring conjugated with both a formyl and a carboxylic acid group would be expected to produce characteristic absorption maxima in the UV region.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively verify the molecular formula of the compound.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile organic compounds. A validated reversed-phase HPLC method would be developed to separate this compound from any starting materials, byproducts, or isomeric impurities. The retention time and peak area from the HPLC chromatogram are used to quantify the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, it can be derivatized to a more volatile ester form (e.g., a methyl ester). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this derivative could then be used to assess its purity and to identify any volatile impurities. The gas chromatogram would provide separation, while the mass spectrometer would offer structural information on the eluted components.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and conformational details, which are fundamental to understanding the molecule's physical and chemical properties and its interactions with biological targets. nih.gov

Currently, specific X-ray crystallographic data for this compound is not available in the public domain. The process to determine such a structure would involve several key steps. First, a single crystal of high quality would need to be grown from a solution of the purified compound. This crystal would then be mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern of spots is collected on a detector.

The analysis of this diffraction pattern allows for the determination of the unit cell dimensions and the space group of the crystal. The unit cell is the basic repeating unit of the crystal lattice, and its parameters include the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements present in the crystal.

Once the diffraction data is collected, the complex phase problem is solved to generate an electron density map of the molecule. This map is then interpreted to build a model of the atomic structure. The final step involves refining this model to best fit the experimental data, resulting in a highly accurate and detailed three-dimensional structure.

For a compound like this compound, X-ray crystallography would provide invaluable insights into the planarity of the benzoic acid ring, the orientation of the cyclopropoxy and formyl substituents relative to the ring, and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

While crystallographic data for the specific compound is not published, related structures, such as substituted benzoic acids, have been extensively studied. For instance, the analysis of 4-formylbenzoic acid has been documented, providing a reference for the expected bond lengths and angles of the carboxyl and aldehyde functional groups attached to a benzene ring. nih.govsigmaaldrich.com

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Calculated Density (g/cm³) | Data not available |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through X-ray crystallographic analysis. Actual data can only be obtained through experimental investigation.

Chiral Chromatography for Enantiomeric Excess Determination

Many molecules in pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Enantiomers can have significantly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the enantiomers of a chiral compound is crucial. Chiral chromatography is a powerful technique for this purpose.

This compound does not possess a stereocenter in its depicted structure and is therefore achiral. As a result, it does not exist as enantiomers, and the determination of enantiomeric excess is not applicable.

However, if a chiral derivative of this compound were to be synthesized, chiral chromatography would be the method of choice to determine its enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of CSP and the mobile phase composition are critical for achieving a successful separation.

The process would involve dissolving the sample in a suitable solvent and injecting it into a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system equipped with a chiral column. As the enantiomers pass through the column, they are retained to different extents, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Scaffolds

Role as a Key Intermediate in Complex Molecule Synthesis

2-Cyclopropoxy-4-formylbenzoic acid is a valuable building block in organic synthesis, prized for its bifunctional nature—possessing both a carboxylic acid and an aldehyde group. This unique structure allows for a variety of chemical transformations, making it an important intermediate in the creation of complex molecules, particularly those with applications in medicinal chemistry.

Synthesis of Diverse Heterocyclic Scaffolds (e.g., Isoindolinones, Quinuclidinones, Tetrahydroquinolines)

The dual reactivity of this compound facilitates its use in the construction of various heterocyclic systems. These scaffolds are prevalent in many biologically active compounds.

Isoindolinones: These fused bicyclic lactams are present in a number of compounds with potential pharmaceutical applications. The synthesis of isoindolinones can be achieved through multicomponent reactions involving 2-formylbenzoic acid derivatives. nih.gov For instance, a three-component reaction between 2-formylbenzoic acid, an amine, and an isatoic anhydride, catalyzed by montmorillonite (B579905) K10, can yield isoindoloquinazolinone derivatives. nih.gov Other methods include the reaction of 2-formylbenzoic acid with amines and β-ketoacids or silyl (B83357) enol ethers. nih.gov

Tetrahydroquinolines: The tetrahydroquinoline core is a key feature of many bioactive molecules. nih.gov The synthesis of this scaffold can be accomplished through various domino reactions. nih.gov For example, a Povarov reaction, which is a type of three-component reaction involving an aldehyde, an aniline (B41778), and an activated alkene, can be used to construct the tetrahydroquinoline ring system. organic-chemistry.org While direct synthesis from this compound is not explicitly detailed in the provided results, its structural motifs are relevant to the starting materials used in these syntheses.

Quinuclidinones: The synthesis of quinuclidinones was not specifically detailed in the provided search results in relation to this compound.

Scaffold for Biochemical Probe Development

The unique chemical properties of this compound also make it a suitable scaffold for the development of biochemical probes. These probes are essential tools for studying biological processes and for the identification and characterization of new drug targets.

Design and Synthesis of Enzyme Inhibitors and Biological Modulators

The structural framework of this compound can be modified to create potent and selective enzyme inhibitors. mdpi.com For example, derivatives of 2-(benzylsulfinyl)benzoic acid have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, with some compounds showing selectivity for the tumor-related hCA IX isoform. nih.gov Similarly, chalcone (B49325) analogues have been designed and synthesized as inhibitors of enzymes like α-glycosidase and tyrosinase. tubitak.gov.tr The design of xanthine (B1682287) oxidase inhibitors has also been explored using benzoic acid derivatives. nih.gov

Investigations into Mechanistic Aspects of Biological Activity (e.g., Apoptosis Induction)

Biochemical probes derived from scaffolds related to this compound are used to investigate the mechanisms of biological activity, such as apoptosis (programmed cell death). For instance, studies have shown that certain natural phenolic acids and their derivatives can induce apoptosis in cancer cells. mdpi.com The polycyclic aromatic hydrocarbon 9,10-dimethyl-1,2-benzanthracene has been shown to induce apoptosis in ovarian follicles, a process that is mediated by reactive oxygen species. nih.gov Furthermore, citral, a natural compound, has been found to induce apoptosis in human prostate cancer cells by modulating genes involved in fatty acid biosynthesis. nih.gov An analog of the natural product Rhopaladin has also been shown to induce apoptosis in cervical cancer cells. frontiersin.org

Contribution to Supramolecular Chemistry and Materials Science

While the primary applications of this compound appear to be in medicinal chemistry and organic synthesis, its structural features suggest potential utility in supramolecular chemistry and materials science. Benzoic acid derivatives can participate in the formation of coordination polymers. For example, 4-formylbenzoic acid reacts with barium carbonate to form a two-dimensional coordination polymer. sigmaaldrich.com This ability to form extended structures through coordination chemistry could be exploited for the development of new materials with interesting properties.

Applications as Linkers in Metal-Organic Frameworks (MOFs)

A comprehensive review of available scientific literature and chemical databases reveals no documented instances of "this compound" being utilized as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). While the field of MOF chemistry extensively employs a diverse range of functionalized benzoic acid derivatives to construct frameworks with tailored properties, the specific application of this particular compound has not been reported in the accessible literature.

The synthesis of functionalized benzaldehydes and the incorporation of various benzoic acids into MOFs are well-established areas of research. For instance, related compounds such as 4-formylbenzoic acid and p-hydroxybenzoic acid have been successfully used as linkers to create novel MOF structures. rsc.orgchemicalbook.comwikipedia.org Benzoic acid itself has also been employed as a modulator in the synthesis of MOFs, influencing their structural characteristics and defect engineering. researchgate.netacs.orgscispace.com

Furthermore, methods for the synthesis of substituted benzaldehydes, which could potentially be adapted to produce "this compound," are known in organic chemistry. acs.orgliberty.eduacs.org However, the subsequent use of this specific cyclopropoxy-substituted compound in the construction of MOFs is not described.

Due to the absence of specific research findings on the use of "this compound" as a MOF linker, no data tables on resulting MOF structures or their properties can be provided.

Future Directions and Emerging Research Avenues for 2 Cyclopropoxy 4 Formylbenzoic Acid

Development of Novel Catalytic Systems for Asymmetric Synthesis

The synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry, often relies on asymmetric catalysis. For intermediates like 2-cyclopropoxy-4-formylbenzoic acid, while the molecule itself is achiral, its subsequent transformations into chiral products represent a significant area for innovation. Future research will likely concentrate on developing novel catalytic systems that can introduce chirality efficiently in downstream reactions involving this aldehyde.

| Catalyst Type | Potential Reaction | Target Chiral Moiety | Research Goal |

| Chiral Lewis Acids | Asymmetric Aldol Addition | β-Hydroxy carbonyl | High diastereo- and enantioselectivity |

| Organocatalysts (e.g., Proline derivatives) | Asymmetric α-functionalization | α-Substituted aldehydes | Metal-free, green synthesis routes |

| Transition Metal Complexes | Asymmetric Hydrogenation | Chiral alcohol | Access to enantiopure alcohol derivatives |

| Phase-Transfer Catalysts | Asymmetric Alkylation | α-Chiral carboxylic acids | Scalable and robust processes |

Exploration of Unprecedented Reactivity Patterns and Transformations

The unique electronic and steric properties imparted by the cyclopropoxy and formyl groups on the benzoic acid scaffold suggest that this compound may exhibit novel reactivity. Future investigations will aim to uncover and harness these unprecedented reactivity patterns. This involves exploring transformations beyond the standard reactions of aldehydes and carboxylic acids.

One avenue of research could be the investigation of intramolecular cyclization reactions, where the formyl and carboxylic acid groups, or derivatives thereof, react to form novel heterocyclic systems. The strain of the cyclopropyl (B3062369) ring could also be exploited in ring-opening reactions under specific catalytic conditions to generate new molecular skeletons. Furthermore, the aldehyde functionality can serve as a linchpin for multicomponent reactions, allowing for the rapid assembly of complex molecular architectures from simple starting materials in a single step. The development of such novel transformations would significantly broaden the synthetic utility of this compound, providing access to new classes of compounds for biological screening.

Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies